Soya oil fatty acids

Alkyd Resin Coating Technology Drying Oil

Industrial alkyd resin producers often face inconsistent drying and film brittleness from variable fatty acid profiles. Soya oil fatty acids (CAS 8001-22-7) solve this with a precisely balanced linoleic (46-59%) and linolenic (4.5-11%) acid composition. • Semi-drying profile (iodine value 125-140) ensures uniform air-drying without linseed oil brittleness. • Low acid value (≤0.3-0.5 mg KOH/g) reduces side reactions. • Available in bulk for high-volume coating manufacturing.

Molecular Formula UNKNOWN
Molecular Weight
CAS No. 8001-22-7
Cat. No. B1164923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoya oil fatty acids
CAS8001-22-7
Molecular FormulaUNKNOWN
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soya Oil Fatty Acids: Composition & Specifications


Soya oil fatty acids (CAS 8001-22-7), derived from the refined, bleached, and deodorized oil of Glycine max, constitute a complex mixture of triglycerides, primarily composed of linoleic acid (C18:2, 46–59%), oleic acid (C18:1, 17–32%), palmitic acid (C16:0, 8–14.5%), stearic acid (C18:0, 2–5.6%), and linolenic acid (C18:3, 4.5–11%) . The material's technical profile, characterized by an iodine value range of 125–140 g I₂/100 g and a low acid value of ≤0.3–0.5 mg KOH/g, establishes it as a semi-drying oil feedstock for a range of oleochemical and polymer applications .

Linoleic/oleic-dominant semi-drying oil profile
Semi-drying oil classification for controlled crosslinking
Low acid value refined feedstock for polymer synthesis

Soya Oil Fatty Acids: Irreplaceable in Formulations


The term 'vegetable oil' encompasses a wide spectrum of chemical compositions, and the assumption of interchangeability can lead to significant performance failures in industrial processes. Soya oil fatty acids possess a specific balance of linoleic (C18:2) and linolenic (C18:3) unsaturation that dictates its drying behavior, crosslinking density in polymers, and thermal properties [1]. In contrast, linseed oil's high linolenic acid content (>50%) can cause excessive crosslinking and brittleness, while coconut oil's saturated fat profile (>80% saturated) renders it a non-drying oil unsuitable for alkyd coatings [2]. The following evidence demonstrates how these compositional variations translate into quantifiable differences in reactivity, mechanical performance, and end-product characteristics.

Linseed oil substitution
High linolenic acid content may cause excessive crosslinking and brittleness in alkyd coatings.
Coconut oil substitution
Saturated fat profile (>80%) results in non-drying behavior, unsuitable for air-dry coating systems.

Soya Oil Fatty Acids: Technical Evidence


Balanced Drying in Alkyd Resins

Soya oil fatty acids provide an intermediate drying profile in alkyd resin formulations, offering a critical balance between film formation and durability. In a comparative study of short-oil alkyds, soya-based films avoided the brittleness and poor chemical resistance associated with dehydrated castor oil (DCO) and the slower drying of other semi-drying oils [1]. While conjugated soybean oil (CSBO) derivatives can achieve drying times superior to raw linseed oil [2], the unmodified soya fatty acid profile delivers a predictable, industry-standard curing rate for ambient air-dry applications.

Balanced Drying
Class-level inference
Intermediate drying time with balanced hardness and chemical resistance vs. DCO and linseed oil
Supports reliable film formation without anti-oxidant adjustments
Short-oil alkyd context; air-dry conditions
Alkyd Resin Coating Technology Drying Oil

Polyol Functionality in Polyurethanes

The presence of saturated fatty acids in soya oil is not merely a compositional footnote; it is a direct engineering control for polymer crosslinking density. In a direct head-to-head comparison using ozonolysis to generate polyols, soya oil yielded a polyol with an average functionality of 2.5 OH groups per molecule, due to the presence of unreactive saturated fatty acids [1]. This is lower than canola oil polyol (functionality 2.8) and significantly lower than a model triolein polyol (functionality 3.0) [1]. This reduction in functionality directly translates to predictable differences in polyurethane thermomechanical properties.

Polyol Functionality
Head-to-head
2.5 OH groups/mol
Lower crosslinking density for softer, flexible PU materials
Ozonolysis polyols; vs. canola 2.8, triolein 3.0
Polyurethane Polyol Bio-based Polymers Ozonolysis

Polyurethane Glass Transition Temperature

The reduced polyol functionality inherent to soya oil, as established in the previous evidence item, directly correlates with a measurable and advantageous reduction in the glass transition temperature (Tg) of the final polyurethane. In the same direct comparative study, the soya-based polyurethane exhibited a Tg of 22 °C, which is significantly lower than the Tg of 36 °C for canola-based polyurethane and the Tg of 53 °C for the model triolein-based polyurethane [1].

Glass Transition Tg
Head-to-head
22 °C
Softer polymer matrix at ambient conditions
DSC measurement; vs. canola 36 °C, triolein 53 °C
Polyurethane Thermal Properties Glass Transition Differential Scanning Calorimetry

Epoxidized Plasticizer Yield

For applications requiring epoxidized derivatives as non-toxic plasticizers or stabilizers for PVC, the unsaturation profile of the parent oil is the primary determinant of product yield. A comparative study of the epoxidation process demonstrated that soya oil, with its high content of linoleic and oleic acid, produces epoxidized soybean oil (ESO) with an epoxy content of 6.11% (wt) [1]. Under identical reaction conditions, epoxidized canola oil (ECO) achieved a significantly lower epoxy content of only 4.75% (wt) [1].

Epoxy Content
Head-to-head
6.11% wt epoxy
Reported higher plasticizer potency per unit mass
Epoxidation titration; vs. canola 4.75% wt
Plasticizer Epoxidation Polyvinyl Chloride (PVC) Green Chemistry

Soya Oil Fatty Acids: Industrial & Research Applications


Medium-Oil Alkyd Resins for Coatings

As evidenced by its balanced drying performance [1], soya oil fatty acids are the preferred feedstock for medium-oil alkyd resins (45-55% oil length) used in architectural paints and industrial primers. The specific linoleic/linolenic ratio allows for consistent ambient air-drying without the brittleness of linseed oil or the poor chemical resistance of DCO-based formulations [1]. This application leverages the oil's ability to provide a predictable film hardness and gloss profile, making it a reliable, cost-competitive base for high-volume coating manufacturing [1].

Flexible PU Foams & Elastomeric Coatings

The quantifiably lower polyol functionality (2.5) and resulting lower glass transition temperature (Tg of 22°C) of soy-derived polyurethanes [2] make this material uniquely suited for applications demanding flexibility and impact resistance. In direct comparison to canola or linseed oil, soya-based polyols are the preferred choice for formulating flexible polyurethane foams, elastomeric coatings for leather or textiles, and impact modifiers where a rigid, high-Tg polymer would be a critical failure point [2].

Epoxidized Plasticizers (ESBO) for PVC

For industrial procurement focused on manufacturing epoxidized soybean oil (ESBO) as a non-toxic plasticizer and heat stabilizer for polyvinyl chloride (PVC), soya oil provides a clear efficiency advantage. Its fatty acid composition yields a final ESBO product with an epoxy content of 6.11% wt, which is significantly higher than the 4.75% wt yield from canola oil under the same conditions [3]. This higher functional group density translates to a more potent additive, enabling lower usage rates to achieve target plasticization and stabilization, thereby improving the cost-performance ratio of the final PVC compound [3].

Application
Selection Property
Validation Focus
Medium-oil alkyd resin synthesis
Balanced linoleic/linolenic drying profile
Film formation and chemical resistance endpoints
Flexible polyurethane foam and elastomer formulation
Controlled polyol functionality and lower Tg
Flexibility and impact resistance at ambient conditions
Epoxidized soybean oil (ESBO) plasticizer manufacturing
Reported higher epoxy content yield
Plasticizing efficiency and heat stabilization performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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